Grazoprevir Retains Potent Activity Against Q80K Polymorphism, Unlike Simeprevir
In HCV genotype 1a, grazoprevir maintains potent activity against the naturally occurring Q80K polymorphism, a resistance-associated substitution that significantly impairs the activity of the first-generation protease inhibitor simeprevir [1]. This differential activity is a critical factor in selecting the appropriate protease inhibitor for studies involving baseline resistance variants.
| Evidence Dimension | Impact of Q80K Polymorphism on Antiviral Activity |
|---|---|
| Target Compound Data | Potent activity maintained; minimal fold change in EC50 |
| Comparator Or Baseline | Simeprevir: 11-fold increase in EC50 (median fold change) for genotype 1a isolates with Q80K compared to those without [2] |
| Quantified Difference | Simeprevir activity is reduced by a factor of 11, while grazoprevir's activity is minimally impacted. |
| Conditions | Phenotypic analysis of resistance-associated substitutions in NS3 from HCV genotype 1a [1]; Replicon assay of pretreatment genotype 1a isolates with and without Q80K [2] |
Why This Matters
This differential resistance profile makes grazoprevir the preferred compound for in vitro studies involving baseline Q80K variants, where simeprevir would show significantly reduced potency.
- [1] Unraveling the structural basis of grazoprevir potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a. PubMed ID: 28228479. View Source
- [2] In Vitro Activity of Simeprevir against Hepatitis C Virus Genotype 1 Clinical Isolates and Its Correlation with NS3 Sequence and Site-Directed Mutants. Antimicrob Agents Chemother. 2015 Sep 21;59(12):7548-57. View Source
